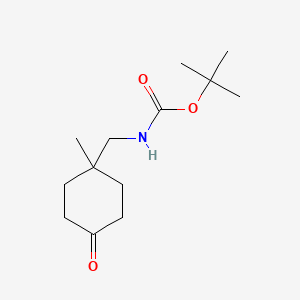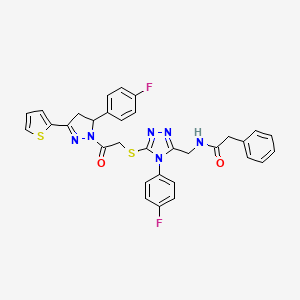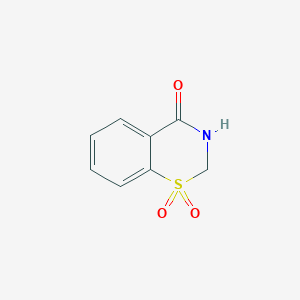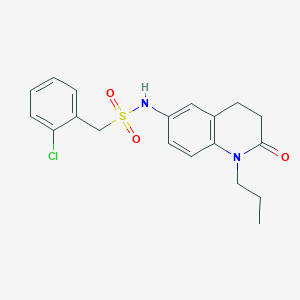
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as enzyme inhibitors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored, revealing structure-activity relationships and their role as inhibitors of kynurenine 3-hydroxylase . Similarly, the creation of compounds with phenyl-1,2,3-triazole moieties has been reported, with a focus on their ability to inhibit human carbonic anhydrase isoforms . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test for cytotoxicity and carbonic anhydrase inhibition . These studies highlight the diverse synthetic routes and the importance of substituent variation in achieving biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been characterized, showing π-π interactions and hydrogen bonding that form a three-dimensional network, which could be significant for its biological function . This structural information is vital for understanding how these compounds interact with their target enzymes and can guide the design of more potent inhibitors.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives with various reagents can lead to a range of products with potential biological activities. For instance, the reaction of 2-thiophenesulfonamide with trichloroacetaldehyde yielded N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide, which further reacted with different arenes to form N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides . These reactions not only expand the chemical space of benzenesulfonamide derivatives but also provide insights into the regioselectivity and potential for generating diverse molecular scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties are essential for their biological function, as they affect solubility, stability, and interaction with biological targets. For example, the introduction of flexible triazole moieties was intended to confer additional flexibility, which could impact the binding affinity and selectivity of the compounds towards different isoforms of carbonic anhydrase . Understanding these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
A study conducted by Ş. Küçükgüzel et al. (2013) synthesized derivatives related to celecoxib, which demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed lower gastric toxicity and significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Biochemical Evaluation
N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, by S. Röver et al. (1997). The study identified compounds with high-affinity inhibition, providing insights into the pathway's role in neuronal injury and potential therapeutic applications (S. Röver et al., 1997).
Endothelin Antagonism
Research by N. Murugesan et al. (1998) on biphenylsulfonamide derivatives identified novel endothelin-A (ETA) selective antagonists, revealing the impact of specific structural modifications on binding and functional activity. These findings contribute to understanding endothelin's role in cardiovascular diseases and the development of targeted therapies (N. Murugesan et al., 1998).
Photosensitizers for Cancer Therapy
A study by M. Pişkin et al. (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. These properties make them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's potential in medical applications (M. Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase
Carbonic anhydrase inhibitors incorporating sulfonamide scaffolds have shown significant intraocular pressure-lowering properties, with potential applications in treating glaucoma. A. Casini et al. (2002) synthesized compounds demonstrating strong affinity towards carbonic anhydrase isozymes, underscoring the therapeutic value in ophthalmology (A. Casini et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S3/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-8-25-10-13)15-5-2-7-26-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQMURHFKVEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)



![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)

